molecular formula C10H9NO2S2 B8617836 5-ethenyl-1-benzothiophene-2-sulfonamide

5-ethenyl-1-benzothiophene-2-sulfonamide

Cat. No.: B8617836
M. Wt: 239.3 g/mol
InChI Key: GSPGECZEALQGLT-UHFFFAOYSA-N
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Description

5-ethenyl-1-benzothiophene-2-sulfonamide: is a heterocyclic organic compound that features a benzothiophene core with an ethenyl group at the 5-position and a sulfonamide group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethenyl-1-benzothiophene-2-sulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Properties

Molecular Formula

C10H9NO2S2

Molecular Weight

239.3 g/mol

IUPAC Name

5-ethenyl-1-benzothiophene-2-sulfonamide

InChI

InChI=1S/C10H9NO2S2/c1-2-7-3-4-9-8(5-7)6-10(14-9)15(11,12)13/h2-6H,1H2,(H2,11,12,13)

InChI Key

GSPGECZEALQGLT-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4.0 g (0.012 mol) of 5-(2-bromoethyl)-2-sulfamoylbenzo[b]thiophene, 2.0 g (0.024 mol) of sodium acetate and 40 ml of DMF was heated at 100° C. under nitrogen. After 15 hours the mixture was poured into water and the aqueous phase was extracted 3X with ethyl acetate. The extracts were dried, filtered and concentrated to dryness. The residue was chromatographed on silica gel by elution with 20% (V/V) ethyl acetate-hexane to yield 2.9 g (30%) of 5-ethenyl-2-sulfamoylbenzo[b]thiophene, m.p. 168°-170° C. (1,2-dichloroethane). Further elution with 40% (V/V) ethyl acetate-hexane yielded 3.74 g (59%) of 5-(2-acetoxyethyl)2-sulfamoylbenzo[b]thiophene, m.p. 120°-122° C. (1,2-dichloroethane).
Name
5-(2-bromoethyl)-2-sulfamoylbenzo[b]thiophene
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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